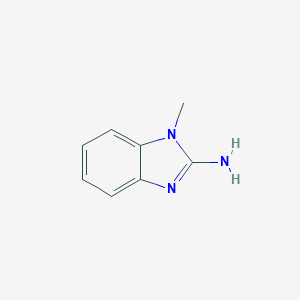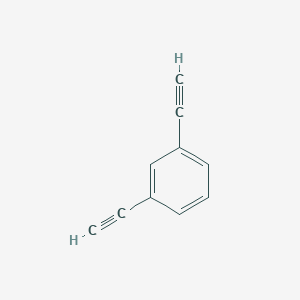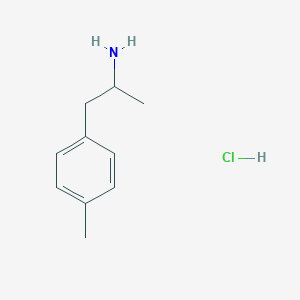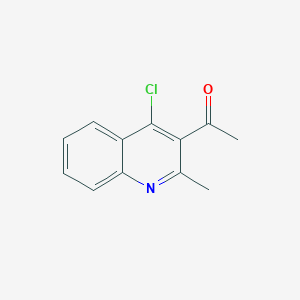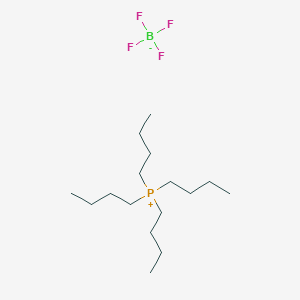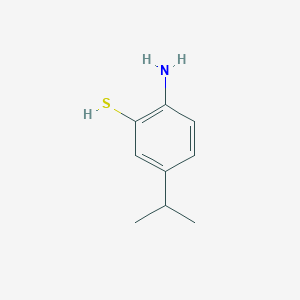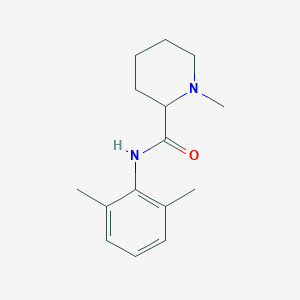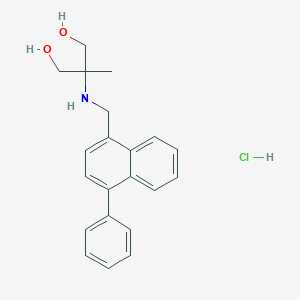
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has been widely used in scientific research. MPTP hydrochloride is a potent neurotoxin that has been used to create animal models of Parkinson's disease. This compound has also been used to study the mechanisms of action of drugs used to treat Parkinson's disease.
Mecanismo De Acción
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is metabolized in the brain to MPP+, a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and neuronal death.
Efectos Bioquímicos Y Fisiológicos
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride causes a rapid and selective loss of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the brain. This results in the development of Parkinson's-like symptoms in animals, including tremors, rigidity, and bradykinesia. 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride has also been shown to induce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is a useful tool for studying the mechanisms of Parkinson's disease and the development of new treatments for this disorder. However, there are several limitations to its use in laboratory experiments. 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is a potent neurotoxin that can be dangerous if not handled properly. Additionally, the animal models created using 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride do not fully replicate the complex pathophysiology of Parkinson's disease in humans.
Direcciones Futuras
There are several future directions for research involving 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disorder. Another area of interest is the use of 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride to study the role of oxidative stress and inflammation in the development of Parkinson's disease. Finally, there is interest in developing new animal models of Parkinson's disease that more accurately replicate the pathophysiology of the disorder in humans.
Métodos De Síntesis
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride is typically synthesized using a multi-step process that involves the reaction of 4-phenyl-1-naphthalenylmethanol with methylamine, followed by a reaction with formaldehyde and reduction with sodium borohydride. The resulting compound is then reacted with hydrochloric acid to yield 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride has been widely used in scientific research to create animal models of Parkinson's disease. This compound is toxic to dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the brain and the development of Parkinson's-like symptoms in animals. 1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride hydrochloride has also been used to study the mechanisms of action of drugs used to treat Parkinson's disease.
Propiedades
Número CAS |
133550-83-1 |
|---|---|
Nombre del producto |
1,3-Propanediol, 2-methyl-2-(((4-phenyl-1-naphthalenyl)methyl)amino)-, hydrochloride |
Fórmula molecular |
C21H24ClNO2 |
Peso molecular |
357.9 g/mol |
Nombre IUPAC |
2-methyl-2-[(4-phenylnaphthalen-1-yl)methylamino]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H23NO2.ClH/c1-21(14-23,15-24)22-13-17-11-12-19(16-7-3-2-4-8-16)20-10-6-5-9-18(17)20;/h2-12,22-24H,13-15H2,1H3;1H |
Clave InChI |
OGIWOCWHNYHCTA-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC=C(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
SMILES canónico |
CC(CO)(CO)NCC1=CC=C(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
Otros números CAS |
133550-83-1 |
Sinónimos |
2-methyl-2-[(4-phenylnaphthalen-1-yl)methylamino]propane-1,3-diol hydr ochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



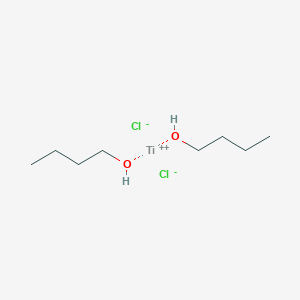
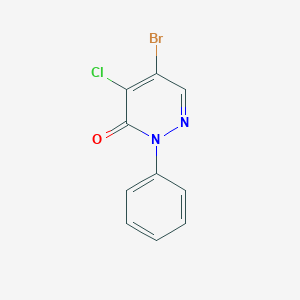
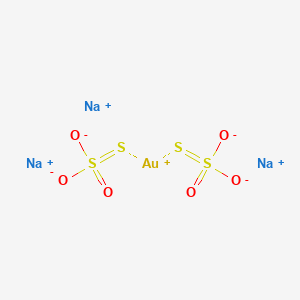
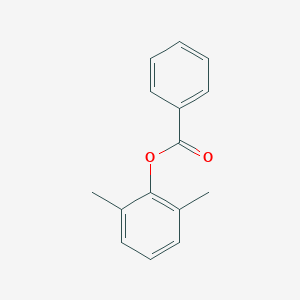
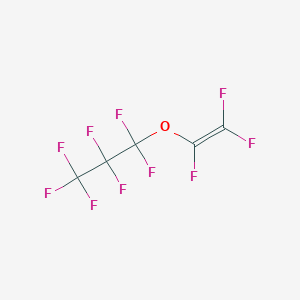
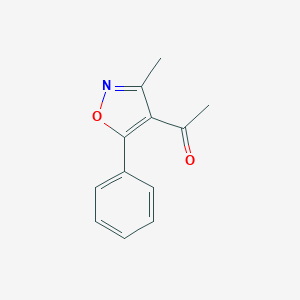
![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
